![molecular formula C17H19N3O3S B2832088 4-acetyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1798665-21-0](/img/structure/B2832088.png)
4-acetyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide, also known as APYBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
Scientific Research Applications
Chemodivergent Synthesis
This compound plays a crucial role in the chemodivergent synthesis of N-(pyridin-2-yl)amides. It is formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .
Antimicrobial Activity
Pyridine compounds, including this one, have been noted for their antimicrobial properties. They interact with specific proteins, defining the antimicrobial selectivity for the target molecule .
Antiviral Activity
In addition to antimicrobial properties, pyridine compounds also exhibit antiviral activities. This is particularly relevant in the context of the ongoing search for new antiviral compounds to combat life-threatening viruses .
Anticancer Activity
The compound has been evaluated for its antiproliferative activity against different human cancer cell lines, including A549 (non-small cell lung cancer cell line), MCF-7 (breast cancer cell line), HCT116 (colon cancer cell line), and PC-3 (prostate cancer cell line) .
Synthesis of Imidazole Compounds
This compound is also involved in the synthesis of imidazole compounds. Some of these derivatives have shown good antimicrobial potential .
Pharmaceutical Applications
Due to the varied medicinal applications of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, this compound is of significant interest in pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred that the compound likely interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have a similar effect .
properties
IUPAC Name |
4-acetyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13(21)14-5-7-16(8-6-14)24(22,23)19-15-9-11-20(12-15)17-4-2-3-10-18-17/h2-8,10,15,19H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMZMOXTRPLPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.